molecular formula C7H5BrN2O2S B1382974 3-Bromo-4-cyanobenzene-1-sulfonamide CAS No. 1261726-19-5

3-Bromo-4-cyanobenzene-1-sulfonamide

Cat. No. B1382974
CAS RN: 1261726-19-5
M. Wt: 261.1 g/mol
InChI Key: FIVRFSHMNHNXJG-UHFFFAOYSA-N
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Description

3-Bromo-4-cyanobenzene-1-sulfonamide is a derivative of 4-Cyanobenzene-1-sulfonamide, which is a carbonic anhydrase inhibitor .


Molecular Structure Analysis

The IUPAC name for this compound is 3-bromo-4-cyanobenzenesulfonamide. The InChI code for this compound is 1S/C7H5BrN2O2S/c8-7-3-6 (13 (10,11)12)2-1-5 (7)4-9/h1-3H, (H2,10,11,12) and the InChI key is FIVRFSHMNHNXJG-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound is a powder with a purity of 95%. It is stored at room temperature . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Array-based Studies in Oncology

Sulfonamide-focused libraries, including derivatives similar to 3-Bromo-4-cyanobenzene-1-sulfonamide, have shown significant potential in oncology research. Specifically, compounds such as N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide have been identified as potent cell cycle inhibitors and have progressed to clinical trials due to their antitumor properties. These compounds disrupt tubulin polymerization and modify the cell cycle in cancer cell lines, indicating a promising avenue for the development of new cancer treatments (Owa et al., 2002).

Chromatographic Analysis

Derivatives of 3-Bromo-4-cyanobenzene-1-sulfonamide have been studied for their chromatographic properties, particularly in gas-liquid chromatography. N-dimethylaminomethylene derivatives, formed by reacting primary sulfonamides with dimethylformamide dialkylacetals, exhibit excellent chromatographic characteristics. This derivatization approach enhances the detection capabilities for sulfonamides in biological studies, as demonstrated by the gas-liquid chromatographic determination of related compounds in ovine blood (Vandenheuvel & Gruber, 1975).

Synthesis and Characterization of Metal Complexes

Research into sulfonamide-derived ligands and their transition metal complexes, including those related to 3-Bromo-4-cyanobenzene-1-sulfonamide, has been extensive. Such compounds have been synthesized, characterized, and evaluated for their antibacterial, antifungal, and cytotoxic activities. The studies have revealed moderate to significant antibacterial activity against various bacterial strains and good antifungal activity, showcasing the therapeutic potential of these compounds (Chohan & Shad, 2011).

Mechanism of Action

Sulfonamides, such as 3-Bromo-4-cyanobenzene-1-sulfonamide, are competitive inhibitors of the bacterial enzyme dihydropteroate synthetase. This enzyme uses para-aminobenzoic acid (PABA) for synthesizing folic acid, which is necessary for bacterial replication .

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

properties

IUPAC Name

3-bromo-4-cyanobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O2S/c8-7-3-6(13(10,11)12)2-1-5(7)4-9/h1-3H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVRFSHMNHNXJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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